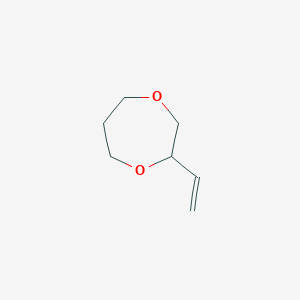

2-Ethenyl-1,4-dioxepane

Description

Contextualization of Cyclic Vinyl Ethers in Polymer Science and Organic Synthesis

Cyclic vinyl ethers are versatile building blocks in both polymer chemistry and organic synthesis. beilstein-journals.orgrsc.orgnih.gov The vinyl ether functionality serves as a reactive handle for a variety of chemical transformations. In polymer science, these monomers are particularly valued for their ability to undergo cationic polymerization, a process that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. rsc.org The resulting poly(vinyl ether)s often exhibit interesting properties such as biocompatibility and solubility in a range of solvents.

In organic synthesis, cyclic vinyl ethers are employed as intermediates in the construction of complex molecules. beilstein-journals.org Their utility stems from the electron-rich nature of the double bond, which makes them susceptible to attack by electrophiles, and their ability to act as precursors to various functional groups. nih.gov

The Role of Heteroatom-Containing Cyclic Monomers in Advanced Materials Research

The incorporation of heteroatoms, such as oxygen, nitrogen, sulfur, and phosphorus, into the backbone of polymers can dramatically alter their material properties. mdpi.comnih.govscispace.com Heteroatom-containing cyclic monomers are key to achieving this, as their ring-opening polymerization (ROP) directly introduces these atoms into the main polymer chain. rsc.orgmdpi.com This strategic placement of heteroatoms can influence a polymer's degradability, thermal stability, polarity, and interaction with other materials. researchgate.net For instance, the presence of ester or carbonate linkages derived from the ROP of cyclic esters and carbonates can render a polymer biodegradable or recyclable. researchgate.net The ability to fine-tune these properties is crucial for the development of advanced materials for biomedical applications, sustainable plastics, and high-performance engineering plastics. mdpi.comresearchgate.net

Unique Structural Features of 2-Ethenyl-1,4-dioxepane for Chemical Investigation

This compound possesses a distinct molecular architecture that makes it a fascinating subject for chemical investigation. Its structure is characterized by a seven-membered ring containing two oxygen atoms in a 1,4-relationship, and an exocyclic vinyl ether group at the 2-position.

The seven-membered ring is inherently more strained than a six-membered ring, which can be a driving force for ring-opening polymerization. mdpi.comresearchgate.net The presence of two oxygen atoms within the ring classifies it as a dioxepane, a type of cyclic acetal (B89532). This acetal linkage is susceptible to cleavage under acidic conditions, a property that could be exploited for creating acid-degradable polymers.

The exocyclic vinyl ether group is a key feature, providing a site for polymerization. This group can potentially undergo both cationic and radical polymerization. Cationic polymerization would likely proceed via the vinyl group, while radical polymerization could potentially lead to a ring-opening event, similar to what is observed with cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776). rsc.orgresearchgate.net This dual reactivity opens up possibilities for creating a variety of polymer architectures with different backbone structures and properties.

The combination of a seven-membered ring, a 1,4-dioxane (B91453) motif, and a vinyl ether functionality within a single molecule makes this compound a promising monomer for the synthesis of novel functional polymers.

Data on Related Cyclic Monomers

To provide context for the potential properties of this compound, the following table presents data on structurally related cyclic monomers that have been studied in the literature.

| Monomer Name | Structure | Polymerization Method(s) | Key Polymer Properties |

| 2-Methylene-1,3-dioxepane (MDO) |  | Radical Ring-Opening Polymerization (rROP) rsc.orgresearchgate.net | Biodegradable polyester (B1180765) (poly(ε-caprolactone)) semanticscholar.org |

| 2,3-Dihydrofuran |  | Cationic Polymerization, Ring-Opening Metathesis Polymerization (ROMP) rsc.org | Polyether |

| ε-Caprolactone |  | Anionic, Cationic, and Coordination Ring-Opening Polymerization mdpi.com | Biodegradable and biocompatible polyester (poly(ε-caprolactone)) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,4-dioxepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7-6-8-4-3-5-9-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLACEZMENHSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70763135 | |

| Record name | 2-Ethenyl-1,4-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70763135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110129-45-8 | |

| Record name | 2-Ethenyl-1,4-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70763135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethenyl 1,4 Dioxepane

Retrosynthetic Analysis and Proposed Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach provides a logical framework for designing a synthesis.

The most straightforward retrosynthetic disconnection for 2-ethenyl-1,4-dioxepane involves breaking the two C-O bonds of the acetal (B89532) linkage. This is a standard approach for acetal retrosynthesis. kccollege.ac.in This disconnection leads to two key precursors: a 1,4-diol and an ethenyl-bearing electrophile.

Precursor 1: Butane-1,4-diol. This symmetrical diol forms the backbone of the seven-membered ring. Diols, in general, are common precursors for cyclic ethers through acid-catalyzed cyclization. wikipedia.org Specifically, 1,4-diols are prepared by methods such as the hydrogenation of diesters of the corresponding dicarboxylic acids. wikipedia.org

Precursor 2: Acrolein (propenal) or its synthetic equivalent. Acrolein serves as the two-carbon ethenyl-bearing electrophile required to form the acetal at the 2-position. As an α,β-unsaturated aldehyde, acrolein's carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. The reaction of aldehydes with diols is a fundamental method for forming cyclic acetals. researchgate.netpearson.com

The forward synthesis, therefore, involves the acid-catalyzed reaction of butane-1,4-diol with acrolein.

Alternative retrosynthetic strategies can be envisioned that form the ring through C-O bond formation in a precursor that already contains the necessary atoms. One such strategy is an intramolecular cyclization.

A plausible precursor for a ring-closing strategy would be an acyclic molecule containing both a hydroxyl group and a leaving group, positioned to favor the formation of the seven-membered ring via an intramolecular Williamson ether synthesis. However, a more modern and efficient approach would be Ring-Closing Metathesis (RCM).

For an RCM approach, the precursor would be an acyclic diether containing two terminal alkene functionalities. For the synthesis of a related compound, 2-methylene-1,3-dioxepane (B1205776), a strategy involving a cyclic bromoacetal intermediate has been reported, which suggests the viability of ring-closing methodologies. researchgate.net

Detailed Synthetic Pathways

The most direct and widely applicable method for the synthesis of this compound is the acid-catalyzed acetalization reaction between butane-1,4-diol and acrolein.

The formation of an acetal from an aldehyde and a diol is a reversible equilibrium reaction. uobabylon.edu.iq To favor the formation of the desired this compound, the reaction is typically carried out in the presence of an acid catalyst, and the water generated as a byproduct is removed.

The general mechanism involves the protonation of the carbonyl oxygen of acrolein by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of butane-1,4-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and its elimination as water generates a resonance-stabilized oxocarbenium ion. Finally, the intramolecular attack by the second hydroxyl group of the diol chain, followed by deprotonation, yields the cyclic acetal, this compound.

The choice of acid catalyst is crucial for the efficiency of the acetalization reaction. Both Brønsted and Lewis acids can be employed.

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used strong organic acid catalyst for acetal formation due to its high acidity, solid nature (making it easy to handle), and good solubility in organic solvents. nih.govgoogle.comrsc.org Other Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can also be used, but they can sometimes lead to side reactions with unsaturated compounds.

Lewis Acids: A variety of Lewis acids are effective for promoting acetalization. These include metal halides such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂). researchgate.netnih.govresearchgate.netsemanticscholar.org Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. The choice of Lewis acid can sometimes offer milder reaction conditions and improved selectivity compared to strong Brønsted acids.

The optimization of the catalyst system involves screening different acids and their concentrations to maximize the yield of the desired product while minimizing side reactions, such as the polymerization of acrolein.

Table 1: Comparison of Catalyst Systems for Acetalization

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Readily available, inexpensive, effective. | Can promote side reactions with sensitive functional groups. |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄) | Milder conditions, can offer higher selectivity. | More expensive, sensitive to moisture. |

To drive the equilibrium towards the formation of this compound, it is essential to remove the water formed during the reaction. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. uobabylon.edu.iq

Solvents: The choice of solvent is critical for the success of the azeotropic removal of water. Non-polar, aprotic solvents that form a low-boiling azeotrope with water, such as benzene (B151609) or toluene, are ideal. researchgate.net Toluene is generally preferred over benzene due to its lower toxicity. The solvent also serves to dissolve the reactants and facilitate the reaction. Other solvents like acetonitrile (B52724) have also been used in related syntheses of dioxepane derivatives. d-nb.info

Reaction Conditions: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure the continuous removal of water. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. Upon completion, the reaction is quenched, and the product is isolated and purified, usually by distillation or column chromatography.

Table 2: Typical Reaction Conditions for Acid-Catalyzed Acetalization

| Parameter | Condition | Purpose |

| Temperature | Reflux | To facilitate the reaction and azeotropic removal of water. |

| Apparatus | Dean-Stark trap | To continuously remove the water byproduct and drive the equilibrium. |

| Solvent | Toluene, Benzene | To dissolve reactants and form an azeotrope with water. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent side reactions, especially with sensitive reagents. |

Electrosynthesis Approaches for Dioxepane Ring Formation with Ethenyl Groups

Electrochemical methods offer a sustainable and reagent-free alternative for constructing heterocyclic rings. d-nb.info A notable approach involves an organocatalyzed electrochemical dehydrogenative annulation reaction. d-nb.infonih.gov This strategy facilitates the synthesis of 1,4-dioxepane derivatives by reacting alkenes with 1,3-diols. d-nb.inforesearchgate.net

The process is distinguished by its use of electrochemistry combined with redox catalysis, which circumvents the need for transition metals or chemical oxidants that can create environmental and safety issues. d-nb.inforesearchgate.net A triarylamine catalyst is typically employed to mediate the reaction. oup.comscispace.com The reaction mechanism is proposed to involve the oxidation of the triarylamine to a radical cation, which then engages with the alkene substrate. oup.com This method has demonstrated a broad substrate scope and compatibility with numerous functional groups, making it a versatile tool for creating functionalized 1,4-dioxepane products. d-nb.infonih.gov

While direct electrosynthesis of this compound is not explicitly detailed, the established protocol for related structures suggests a viable pathway. By selecting an appropriate olefinic substrate containing a vinyl group and reacting it with a 1,3-diol under these electrochemical conditions, the formation of the target ethenyl-substituted dioxepane ring is plausible. The reaction has been successfully scaled to the gram level for other derivatives, demonstrating its potential for practical applications. d-nb.info

Table 1: Examples of Electrochemical Dehydrogenative Annulation for Dioxepane Scaffolds

| Alkene Substrate | Diol Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-Diphenylethylene | 1,3-Propanediol | Triarylamine | 85% | scispace.com |

| 1,1-Bis(4-methoxyphenyl)ethene | 1,3-Propanediol | Triarylamine | 81% | d-nb.info |

| 1-(4-Chlorophenyl)-1-phenylethene | 1,3-Propanediol | Triarylamine | 75% | d-nb.info |

Multi-Step Conversions from Readily Available Olefinic Precursors

Multi-step synthetic routes provide a classical and controllable pathway to this compound, starting from simple, readily available olefinic and diol precursors. A common strategy in the synthesis of related cyclic acetals involves the condensation of a carbonyl compound with a diol, followed by modification to introduce the vinyl group.

One potential pathway begins with the acetalization of an α,β-unsaturated aldehyde, such as acrolein, with 1,4-butanediol (B3395766) under acidic catalysis. This reaction would form the this compound directly. However, controlling the reactivity of the conjugated system is crucial.

Alternatively, a more controlled sequence, analogous to the synthesis of other cyclic ketene (B1206846) acetals, can be employed. google.comrsc.org This involves:

Halogenated Intermediate Synthesis : Reaction of a halogenated aldehyde or its acetal, like chloroacetaldehyde (B151913) dimethyl acetal, with 1,4-butanediol to form a 2-(halomethyl)-1,4-dioxepane intermediate. google.com A similar approach using ethyl vinyl ether and N-bromosuccinimide with a diol has also been developed for related seven-membered rings. rsc.org

Dehydrohalogenation : The subsequent elimination of the halogen acid (e.g., HCl or HBr) from the intermediate using a strong base, such as potassium t-butoxide, yields the exocyclic double bond, forming the target monomer. google.com This dehydrohalogenation step is a well-established method for creating methylene-dioxepane structures. google.com

Another conceptual approach is the transition metal-catalyzed transfer vinylation. orgsyn.org If the precursor 2-hydroxy-1,4-dioxepane were synthesized, it could potentially undergo a vinylation reaction with a vinyl source like vinyl acetate (B1210297), often catalyzed by iridium or palladium complexes, to yield the final product. orgsyn.orggoogle.com

Purification and Isolation Techniques for Monomer Synthesis

The purification and isolation of this compound, as a vinyl ether and cyclic acetal, are critical for obtaining a monomer of sufficient purity for subsequent applications like polymerization. The presence of impurities or residual reactants can significantly affect polymerization behavior and final material properties.

Fractional distillation under reduced pressure is the primary method for purifying related cyclic monomers like 2-methylene-1,3-dioxepane. google.com Lowering the pressure reduces the boiling point, which helps to prevent thermally induced polymerization or degradation of the monomer during purification.

A key challenge during the distillation of reactive monomers like cyclic ketene acetals is their propensity to polymerize at elevated temperatures. google.com To mitigate this, specific techniques are employed:

Use of Additives : The distillation can be performed in the presence of an amine, such as triethylamine. google.com The amine acts as a stabilizer, likely by neutralizing any acidic impurities that could initiate cationic polymerization. google.com

Inert Atmosphere : Conducting the distillation under an inert atmosphere, such as nitrogen or argon, prevents oxidation and side reactions. google.com

Distillation over Metallic Sodium : For some vinyl ethers, a final purification step involves distillation over metallic sodium to remove trace amounts of water and alcohols. google.com

The isolation of related vinyl ethers from reaction mixtures often involves an initial workup, which may include washing with water to remove inorganic salts and water-soluble reagents, followed by extraction with an organic solvent like diethyl ether. rsc.org The organic phase is then dried over a desiccant (e.g., MgSO₄) before the final distillation. rsc.org

Table 2: Summary of Purification Techniques for Related Monomers

| Technique | Compound Type | Key Parameters/Additives | Purpose | Reference |

|---|---|---|---|---|

| Fractional Distillation | Cyclic Ketene Acetal | Reduced pressure (e.g., 65 mm Hg) | Lower boiling point, prevent degradation | google.com |

| Distillation with Amine | Cyclic Ketene Acetal | Triethylamine | Inhibit cationic polymerization | google.com |

| Distillation over Metal | Cyclic Ketene Acetal | Metallic Sodium | Remove protic impurities (water, alcohol) | google.com |

Advanced Spectroscopic Characterization of 2 Ethenyl 1,4 Dioxepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and the number of each type of proton. For 2-Ethenyl-1,4-dioxepane, a ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons and the protons of the dioxepane ring. The integration of these signals would confirm the ratio of protons, and the coupling patterns (multiplicities) would help to establish the connectivity of the atoms. The absence of impurity signals would be used to assess the purity of the compound.

A data table of predicted ¹H NMR chemical shifts and coupling constants would be presented here if the information were available.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, allowing for the determination of the total number of carbon atoms. The chemical shifts of these signals would indicate the type of carbon atom (e.g., C=C, C-O, C-C).

A data table of predicted ¹³C NMR chemical shifts would be presented here if the information were available.

Two-dimensional NMR techniques are used to further elucidate the complex structure of molecules.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, confirming the arrangement of hydrogen atoms within the vinyl group and the dioxepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

A summary of expected 2D NMR correlations would be provided here if the data were available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bond of the ethenyl group, the C-O ether linkages of the dioxepane ring, and the C-H bonds.

A data table of expected IR absorption bands and their corresponding functional groups would be presented here if the information were available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide clues about the structure of the molecule as it breaks apart in the mass spectrometer.

A data table detailing the major fragment ions and their proposed structures would be presented here if the information were available.

Polymerization Chemistry of 2 Ethenyl 1,4 Dioxepane

Homopolymerization Studies

The homopolymerization of seven-membered cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO) is a subject of significant interest as it provides a pathway to creating aliphatic polyesters, such as poly(ε-caprolactone), through a radical polymerization mechanism. nih.gov This approach combines the advantages of radical polymerization's tolerance to various functional groups and mild conditions with the benefits of ring-opening polymerization (ROP), which can introduce heteroatoms into the polymer backbone, leading to materials with enhanced degradability. rsc.orgrsc.org

Radical Ring-Opening Polymerization (rROP) Mechanisms

Radical ring-opening polymerization (rROP) is a key method for polymerizing cyclic ketene acetals (CKAs). researchgate.net This process involves the addition of a radical to the exocyclic double bond of the monomer, which then leads to the opening of the cyclic structure. For seven-membered CKAs like MDO, this process is particularly efficient, leading almost exclusively to the formation of polyesters. rsc.orgchemrxiv.org

The polymerization process is initiated by a typical radical initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN) or di-tert-butyl peroxide, which generates a primary radical. researchgate.net This initiator radical (R•) adds to the exocyclic carbon-carbon double bond of the CKA monomer. This addition creates a new radical intermediate where the unpaired electron is located on the carbon atom adjacent to the two oxygen atoms of the acetal (B89532) group. This step is common to both ring-opening and potential vinyl addition pathways. nih.govrsc.org

Following the initial radical addition, the resulting intermediate can propagate in two competing ways: ring-opening or ring-retaining (vinyl) addition. In the case of MDO, the propagation occurs almost exclusively via the ring-opening pathway. nih.govcmu.edu This involves a β-scission of a carbon-oxygen bond within the seven-membered ring. The ring-opening is a rapid and facile reaction that relieves the strain of the ring structure. chemrxiv.orgcmu.edu This cleavage results in the formation of an ester linkage in what will become the polymer backbone and regenerates a radical at the end of the opened chain segment. This new, propagating radical can then attack another monomer molecule, continuing the polymerization process and leading to the formation of a polyester (B1180765) structurally identical to poly(ε-caprolactone). rsc.org

The competition between ring-opening and vinyl addition is governed by several factors. The structure of the monomer, particularly its ring size, plays a crucial role.

Ring Strain: Seven-membered rings like MDO possess higher ring strain compared to more stable five- and six-membered rings. rsc.org This increased strain is a significant thermodynamic driving force for the ring-opening mechanism. Consequently, 7-membered CKAs are highly reactive towards rROP and almost exclusively favor the ring-opening pathway to form polyesters. rsc.org In contrast, 5- and 6-membered rings show a more pronounced competition between the two propagation mechanisms. rsc.org

Temperature: The reaction temperature can influence the polymerization mechanism. However, for 7-membered CKA monomers like MDO, polymerization proceeds almost completely through the ring-opening mechanism regardless of the temperature. chemrxiv.org For other ring systems, higher temperatures can sometimes favor ring-opening, but this is not a determining factor for MDO due to its inherent high propensity for ring scission.

Substituent Effects: The presence of substituents on the CKA ring can stabilize the radical formed upon ring-opening, further promoting this pathway. For instance, the presence of an alkene functionality within a CKA ring structure can stabilize the resulting radical through resonance, promoting the C-O cleavage required for ring-opening. acs.orgnih.gov While MDO itself is unsubstituted in this manner, studies on other substituted CKAs have demonstrated this principle.

| Ring Size | Example Monomer | Dominant Polymerization Pathway | Key Influencing Factor |

|---|---|---|---|

| 5-membered | 2-methylene-1,3-dioxolane | Competition between ring-opening and vinyl addition | Lower ring strain |

| 6-membered | 2-methylene-1,3-dioxane | Competition between ring-opening and vinyl addition | Lower ring strain |

| 7-membered | 2-methylene-1,3-dioxepane (MDO) | Almost exclusive ring-opening | Higher ring strain rsc.org |

Cationic Ring-Opening Polymerization (CROP)

While rROP is the predominant method for polymerizing MDO to form polyesters, cationic polymerization presents an alternative route. However, the outcome can be significantly different. For some cyclic ketene acetals, cationic photopolymerization has been observed to result mainly in a vinyl polymerization, where the ring structure is retained, rather than a ring-opening polymerization. researchgate.net

Cationic polymerization is initiated by electrophilic species that can attack the electron-rich exocyclic double bond of the monomer. The choice of initiator is critical as it influences the reaction mechanism and the structure of the resulting polymer.

Protic Acids: Strong "dry" acids such as HCl, H₂SO₄, and triflic acid can be used to protonate the monomer and initiate polymerization. mdpi.com

Lewis Acids: Lewis acids are common initiators for cationic polymerization and can be used with a co-initiator like water or an alcohol. nih.gov

Photoinitiators: Photoinitiated cationic polymerization can be achieved using onium salts, such as diaryliodonium or triarylsulfonium salts. Upon UV irradiation, these compounds generate strong Brønsted acids that can initiate the polymerization of cyclic ethers and acetals. researchgate.net

In the context of monomers like 2-phenyl-4-methylene-1,3-dioxolane, a stabilized benzyl-cation forms as the active intermediate, which then propagates by adding to the exocyclic double bond of the next monomer, leading to a vinyl polymerization pathway where the ring is preserved. researchgate.netresearchgate.net For vinyl ethers copolymerized with cyclic acetals, cationic systems can be designed to control the incorporation of the ring-opened units, thereby creating degradable polymers. nih.govnih.govresearchgate.net The specific behavior of 2-Ethenyl-1,4-dioxepane under cationic conditions would require experimental verification, but the precedent from similar structures suggests that vinyl polymerization could be a significant, if not dominant, pathway.

| Initiator Type | Examples | Mechanism of Action |

|---|---|---|

| Protic (Brønsted) Acids | HCl, H₂SO₄, HOSO₂CF₃ | Direct protonation of the monomer to generate a carbocation. mdpi.com |

| Lewis Acids | EtAlCl₂, BF₃·OEt₂ | Used with a co-initiator (e.g., water) to generate a protonic acid that initiates polymerization. rsc.org |

| Photoinitiators (Onium Salts) | Diaryliodonium salts, Triarylsulfonium salts | Generate strong acids upon UV irradiation to initiate polymerization. researchgate.net |

Mechanistic Considerations of Cationic Ring-Opening

The polymerization of 2-methylene-1,3-dioxepane (MDO) can be initiated by cationic species; however, the mechanism predominantly follows a ring-retaining vinyl polymerization pathway rather than the ring-opening polymerization seen under radical conditions. researchgate.net In a typical cationic ring-opening polymerization (CROP) of cyclic ethers or acetals, an initiator (like a Brønsted or Lewis acid) protonates or coordinates to a heteroatom in the ring, creating an active oxonium ion. mdpi.com Propagation then occurs via nucleophilic attack of a monomer on the active chain end, leading to ring cleavage. mdpi.com

In the case of MDO and similar cyclic ketene acetals, the exocyclic double bond is highly susceptible to electrophilic attack by the cationic initiator. This leads to the formation of a stabilized carbocation intermediate. The propagation then proceeds through the addition of monomer units at this vinyl group, resulting in a polymer backbone with pendant dioxepane rings, rather than a polyester chain formed from ring-opening. researchgate.net While cationic polymerization of MDO is possible, it does not typically yield the desired polyester structure that results from the characteristic ring-opening reaction. researchgate.netresearchgate.net

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques have been applied to the radical polymerization of MDO to synthesize polymers with well-defined architectures, controlled molecular weights, and low polydispersity. These methods are crucial for creating advanced materials like block copolymers with degradable segments.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully utilized to control the radical ring-opening polymerization of MDO. nih.gov This technique has been employed to synthesize hyperbranched polycaprolactone (B3415563) with a controlled structure through the self-condensed vinyl polymerization (SCVP) of MDO using a polymerizable chain transfer agent. nih.gov The polymerization exhibited living characteristics, as evidenced by pseudo-linear kinetics and an increase in molecular weight with monomer conversion. nih.gov

RAFT has also been applied to the copolymerization of cyclic ketene acetals with other monomers. For instance, the RAFT copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (a related CKA) with N-ethyl maleimide (B117702) resulted in a controlled, alternating copolymer structure. acs.orgresearchgate.net This control allows for the synthesis of well-defined block copolymers, such as P(MPDL-alt-NEtMI)-b-polystyrene, demonstrating the versatility of RAFT in creating complex, degradable polymer architectures. acs.org Furthermore, RAFT-mediated copolymerization of MDO with acrylamide (B121943) has been demonstrated, expanding the range of functional degradable polymers that can be synthesized. researchgate.net

Atom Transfer Radical Polymerization (ATRP) has proven to be an effective method for the controlled radical ring-opening polymerization of cyclic ketene acetals that are structurally similar to MDO. uliege.be Notably, the controlled polymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) has been achieved using ATRP, resulting in a quantitative ring-opening to form a polyester with controlled molecular weight. doi.org

This methodology is particularly useful for synthesizing well-defined block copolymers. Researchers have successfully prepared block copolymers of BMDO with styrene (B11656), methyl methacrylate (B99206) (MMA), and methyl acrylate (B77674) (MA) in a two-step ATRP process. doi.org First, a macroinitiator was formed by polymerizing the vinyl monomer, followed by the ATRP of BMDO, which resulted in block copolymers with a polyester segment. doi.org The reactivity ratios for the ATRP copolymerization of BMDO with styrene were determined to be rBMDO = 1.08 and rSt = 8.53. acs.orgresearchgate.net These studies highlight the applicability of ATRP for creating functional, degradable polymers with complex architectures based on the ring-opening of cyclic ketene acetals. doi.orgacs.org

The application of Nitroxide-Mediated Polymerization (NMP), also known as Stable Free Radical Polymerization (SFRP), to MDO is less extensively documented than RAFT or ATRP. However, it has been reported that MDO can undergo radical polymerization with quantitative ring-opening via the SFRP method. doi.org This process was capable of producing the desired polyester structure with a polymer polydispersity of less than 1.5, indicating a degree of control over the polymerization process. doi.org

Copolymerization Studies with Common Monomers

The radical ring-opening copolymerization of MDO with common vinyl monomers is a key strategy for incorporating degradable ester linkages into otherwise stable all-carbon polymer backbones. digitellinc.com The success and characteristics of these copolymerizations are highly dependent on the comonomer due to significant differences in monomer reactivity ratios. acs.org

Styrene: There are conflicting reports regarding the copolymerization of MDO with styrene. An early study reported the successful copolymerization of these monomers. researchgate.net However, a more detailed investigation using pulsed-laser polymerization found a complete absence of copolymerization, with the experimental data suggesting that MDO merely acted as a diluent during the homopolymerization of styrene. researchgate.netuq.edu.au In contrast, the structurally related monomer 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) has been successfully copolymerized with styrene using ATRP, yielding copolymers with degradable ester linkages. acs.orgresearchgate.net

Methyl Methacrylate (MMA): MDO readily copolymerizes with methyl methacrylate (MMA) via radical polymerization. cmu.eduacs.org Pulsed-laser polymerization experiments conducted at 40°C were used to determine the monomer reactivity ratios based on the terminal model. cmu.eduacs.orgsemanticscholar.org The results show a significant disparity in reactivity, with MMA being much more reactive than MDO. cmu.eduacs.org

| Monomer | Reactivity Ratio (r) |

|---|---|

| MDO (rMDO) | 0.057 |

| MMA (rMMA) | 34.12 |

Vinyl Acetate (B1210297) (VAc): The copolymerization of MDO with vinyl acetate (VAc) has been successfully achieved, providing a method to introduce degradable ester units into the backbone of poly(vinyl acetate). rsc.orgresearchgate.net This copolymerization has been performed using conventional radical initiators and controlled radical polymerization techniques. rsc.orgresearchgate.net Photo-induced cobalt-mediated radical polymerization, for example, demonstrated living polymerization behavior, allowing for control over the copolymer structure. rsc.orgresearchgate.net The low hydrolytic stability of MDO presents challenges for industrially relevant emulsion polymerization, but processes have been developed using low temperatures and mildly alkaline conditions to minimize monomer degradation. digitellinc.comacs.org

| Monomer | Reactivity Ratio (r) |

|---|---|

| MDO (rMDO) | 0.14 |

| VAc (rVAc) | 1.89 |

Acrylates: MDO has been copolymerized with acrylate monomers to create degradable polymers. The emulsion copolymerization of MDO with n-butyl acrylate and 2-octyl acrylate has been explored, though challenges exist due to the competition between MDO hydrolysis and copolymerization in aqueous media. ehu.esehu.es Under certain conditions, high incorporation of MDO was achieved, but this primarily resulted in ring-retained acetal units rather than the desired ring-opened esters. ehu.esehu.es

More complex systems, such as the terpolymerization of butyl acrylate (BA), MDO, and vinyl acetate (VAc), have also been studied to develop biodegradable pressure-sensitive adhesives. nih.govmdpi.comnih.gov The ternary reactivity ratios for this system were estimated at 50°C, highlighting the complex kinetic relationships in multicomponent polymerizations. mdpi.com

| Reactivity Ratio | Value |

|---|---|

| r12 | 0.417 |

| r21 | 0.071 |

| r13 | 4.459 |

| r31 | 0.198 |

| r23 | 0.260 |

| r32 | 55.339 |

Copolymerization with Vinyl Monomers (e.g., Styrene, Methyl Methacrylate, Vinyl Acetate, Acrylates)

Determination of Reactivity Ratios and Their Implications for Copolymer Composition and Sequence Distribution

The copolymerization behavior of this compound with various vinyl monomers is quantified by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating radical adding to its own type of monomer versus the other monomer. The values of these ratios are crucial as they dictate the composition and sequence distribution of the resulting copolymer.

In the copolymerization of this compound (M₁) with different comonomers (M₂), a range of reactivity ratios has been determined, highlighting the influence of the comonomer on the polymerization process. For instance, in the copolymerization with butyl crotonate (BCr), the reactivity ratios were found to be r₁ = 0.105 and r₂(BCr) = 0.017. acs.org Since both values are less than one, it indicates a strong tendency for cross-propagation, where each radical preferentially reacts with the other monomer, leading to an alternating copolymer structure. acs.orgnih.gov

Conversely, when copolymerized with vinyl acetate (VAc), the reactivity ratios were determined as r₁ = 0.14 and r₂(VAc) = 1.89. rsc.org In this case, the VAc-terminated radical prefers to add another VAc monomer, while the this compound-terminated radical prefers to add a VAc monomer. This leads to a statistical incorporation of ester linkages into the polymer backbone rather than a strictly alternating sequence. researchgate.net

The copolymerization with methyl methacrylate (MMA) shows a significant disparity in reactivity, with r₁ = 0.057 and r₂(MMA) = 34.12. cmu.edusemanticscholar.org This indicates that the MMA radical strongly prefers to add another MMA monomer, making the incorporation of this compound challenging and resulting in a copolymer that is rich in MMA units. cmu.edu

These findings are summarized in the table below.

| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | Resulting Copolymer Structure |

| Butyl Crotonate (BCr) | 0.105 acs.org | 0.017 acs.org | Tends toward alternation acs.org |

| Vinyl Acetate (VAc) | 0.14 rsc.org | 1.89 rsc.org | Statistical/Random |

| Methyl Methacrylate (MMA) | 0.057 cmu.edu | 34.12 cmu.edu | Blocky/Rich in MMA |

| Butyl Acrylate (BA) | 0.071 nih.gov | 0.417 nih.gov | Tends toward alternation nih.gov |

This table presents reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).

The significant differences in these reactivity ratios underscore the importance of comonomer selection in designing copolymers with a desired composition and sequence distribution, which in turn affects the final material's properties, such as its degradability and thermal characteristics. rsc.org

Investigation of Alternating Copolymer Formation

The formation of alternating copolymers is a particularly interesting outcome of the copolymerization of this compound, as it allows for a regular and high incorporation of degradable ester linkages into the polymer backbone. This behavior is most pronounced when the monomer is paired with a comonomer for which both reactivity ratios are well below unity. acs.org

A prime example is the copolymerization of this compound with crotonic acid derivatives, such as butyl crotonate (BCr). nih.gov The experimentally determined reactivity ratios (r₁=0.105, r₂(BCr)=0.017) strongly favor a nearly perfectly alternating sequence. acs.org This alternating nature has been confirmed through techniques like MALDI-TOF mass spectrometry, which shows a repeating unit mass corresponding to the sum of the two monomers. acs.orgnih.gov This efficient alternation occurs over a range of monomer feed compositions. acs.org

Similarly, copolymerization with maleimides, such as N-phenyl maleimide (NPM), can lead to alternating structures. researchgate.net This is often driven by the formation of a charge-transfer complex between the electron-rich cyclic ketene acetal and the electron-poor maleimide, which can facilitate the alternating addition of monomers. researchgate.net In some cases, this can even lead to the formation of high-molar-mass copolymers by simply heating the monomers without a separate radical initiator. researchgate.net The high degree of alternation in these copolymers ensures a uniform distribution of ester groups, which can enhance the predictability and efficiency of the material's degradation. researchgate.net

Controlled Copolymer Architectures (e.g., Block Copolymers, Graft Copolymers, Hyperbranched Polymers)

Beyond linear random or alternating copolymers, this compound can be used to synthesize more complex, controlled polymer architectures. These advanced structures can offer unique properties and functionalities.

One significant example is the synthesis of hyperbranched polycaprolactone. nih.gov This was achieved through a one-pot process combining reversible addition-fragmentation chain transfer (RAFT) polymerization with the self-condensed vinyl polymerization of this compound. A polymerizable chain transfer agent was used, allowing for the creation of a highly branched structure with controlled molecular weight. The polymerization exhibited living characteristics, as evidenced by linear kinetics and successful chain extension experiments. nih.gov

Furthermore, the monomer has been incorporated into terpolymers to create functional platforms. For instance, it has been copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) in a one-pot radical ring-opening copolymerization. rsc.orgresearchgate.net This process yields biodegradable, functional polyesters that can be used to create more complex architectures like polymeric prodrug micelles for drug delivery applications. rsc.org The ability to control the amount of functional groups by varying the monomer feed ratios allows for tailored properties in the final macromolecular structure. rsc.org

Kinetic and Mechanistic Investigations of Polymerization

Understanding the kinetics and mechanism of this compound polymerization is essential for controlling the reaction and designing polymers with specific properties.

Monitoring Monomer Conversion and Polymer Growth

The progress of the polymerization is typically monitored by tracking the disappearance of the monomer over time. In terpolymerization systems, such as with butyl acrylate and vinyl acetate, samples can be taken periodically during the reaction to monitor the conversion of each monomer. nih.gov Techniques like ¹H-NMR spectroscopy are often employed to determine the composition of the unreacted monomer mixture and the resulting copolymer.

Living polymerization techniques, such as cobalt-mediated radical polymerization, allow for a clear correlation between monomer conversion and the growth of the polymer chain. rsc.org In these controlled processes, the molecular weight of the copolymer increases linearly with conversion, and the molecular weight distribution remains narrow. This controlled growth is a key indicator of a living polymerization mechanism. rsc.org

Analysis of Polymerization Rate Coefficients

The rate of polymerization is governed by several rate coefficients, with the propagation rate coefficient (kₚ) being of primary importance. Pulsed-laser polymerization (PLP) is a powerful technique used to determine the average propagation rate coefficient,

For the copolymerization of this compound (MDO) with methyl methacrylate (MMA),

Elucidation of Propagation and Termination Steps

The radical polymerization of this compound proceeds through a distinctive radical ring-opening mechanism. The propagation step involves the addition of a radical to the exocyclic double bond of the monomer. This initial addition is followed by one of two competing pathways. nih.govnih.gov

Ring-Opening Propagation: The seven-membered ring opens to form a more stable, primary radical and an ester linkage in the polymer backbone. This is the desired pathway for creating degradable polymers. For this compound, this ring-opening is highly favorable and often quantitative due to the strain of the seven-membered ring. researchgate.netnih.gov

Ring-Retaining Propagation: A carbon-carbon bond is formed without the ring opening, leading to the incorporation of a cyclic acetal unit into the polymer chain. nih.govresearchgate.net This pathway is less common for the seven-membered ring compared to smaller five- or six-membered cyclic ketene acetals. researchgate.net

Termination in these systems can occur through standard radical-radical coupling or disproportionation. However, chain transfer reactions are particularly significant in the polymerization of this compound. cmu.edu High rates of chain transfer to the monomer can limit the final molecular weight of the polymer. The chain transfer to monomer constant (Cₘ) for its homopolymerization was found to be significant, which can compromise kinetic studies like PLP that rely on the absence of such events. cmu.edusemanticscholar.org

Macromolecular Characterization of 2 Ethenyl 1,4 Dioxepane Polymers

Molecular Weight and Molecular Weight Distribution Analysis

Determining the molecular weight (MW) and its distribution (polydispersity index, Đ) is fundamental to predicting a polymer's physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of polymers. The method separates molecules based on their hydrodynamic volume in solution. acs.org

In the analysis of polymers from cyclic ketene (B1206846) acetals like MDO, SEC is routinely used to monitor polymerization kinetics and confirm the successful synthesis of copolymers. For instance, in the copolymerization of MDO with vinyl acetate (B1210297), GPC analysis confirmed a number-average molecular weight (Mₙ) of 20 kDa and a weight-average molecular weight (Mₙ) of 57 kDa. acs.org Similarly, for hyperbranched polycaprolactone (B3415563) synthesized via the polymerization of MDO, SEC was used to demonstrate the linear increase of molecular weight with monomer conversion, a characteristic of living polymerization. nih.gov

Table 1: Illustrative Molecular Weight Data from SEC/GPC Analysis of MDO-based Polymers Note: This data is for polymers derived from 2-Methylene-1,3-dioxepane (B1205776) (MDO), not 2-Ethenyl-1,4-dioxepane.

| Polymer System | Mₙ (kDa) | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Source |

|---|---|---|---|---|

| poly(vinyl acetate-co-MDO) | 20 | 57 | 2.85 | acs.org |

| Hyperbranched poly(MDO) | 11.8 | 20.4 | 1.73 | nih.gov |

| poly(MDO-co-glycidyl methacrylate) | 18.3 | 34.6 | 1.89 | nih.gov |

MALDI-TOF MS is a soft ionization mass spectrometry technique that provides detailed information about a polymer's molecular structure, including absolute molecular weight, end-group analysis, and copolymer composition. researchgate.net It is particularly valuable for confirming the structure of copolymers and identifying different species within a polymer sample.

For degradable copolymers of MDO and vinyl acetate synthesized via cobalt-mediated radical polymerization, MALDI-TOF MS was used to characterize the polymer structure and confirm the incorporation of both monomers. rsc.org The resulting mass spectrum shows distinct series of peaks, where the mass difference between adjacent peaks corresponds to the respective monomer units, confirming the copolymeric nature and providing insight into the chain composition. This technique is crucial for verifying the success of copolymerization and ensuring the intended introduction of functional or degradable units into the polymer backbone. researchgate.nettue.nl

Structural Analysis of Polymer Backbone

Investigating the polymer backbone is critical to confirm the polymerization mechanism, quantify the incorporation of different monomer units, and understand complex architectures like branching.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating polymer microstructure. For polymers derived from cyclic ketene acetals, ¹H and ¹³C NMR are essential for determining the extent of the desired radical ring-opening polymerization versus the potential side reaction of ring-retaining vinyl addition. acs.org

The polymerization of MDO is known to proceed with nearly 100% ring-opening, leading to the formation of polyester (B1180765) linkages. acs.orgacs.org This is confirmed in ¹³C NMR spectra by the disappearance of the signal for the quaternary acetal (B89532) carbon of the monomer (around 100 ppm) and the appearance of a carbonyl signal characteristic of an ester group (around 170 ppm). rsc.orgacs.org ¹H NMR is used to analyze the protons adjacent to the newly formed ester group, providing further evidence of ring-opening. acs.org In studies of MDO copolymers, quantitative NMR is used to determine the molar fraction of each monomer incorporated into the final polymer. nih.govresearchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts for MDO Polymerization Note: This data is for polymers derived from 2-Methylene-1,3-dioxepane (MDO).

| Carbon Atom | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) | Indication | Source |

|---|---|---|---|---|

| Quaternary Acetal Carbon | ~100 | Absent | Confirms ring-opening | rsc.org |

| Ester Carbonyl Carbon | N/A | ~170 | Confirms polyester formation | acs.org |

The radical ring-opening polymerization of MDO is known to produce branched polymer structures due to intramolecular hydrogen atom transfer reactions, often referred to as "backbiting". rsc.org This branching significantly affects the polymer's properties, such as crystallinity and viscosity.

The structural analysis of poly(MDO) reveals a structure similar to polycaprolactone but with notable branching. rsc.org Advanced NMR techniques (such as 2D NMR) can help to identify the specific types of branches formed. The degree of branching can increase with higher monomer conversion. rsc.org Furthermore, coupling SEC with detectors like multi-angle light scattering (MALS) and viscometry allows for the characterization of the branched architecture. A branched polymer will have a more compact structure and thus a smaller radius of gyration and lower intrinsic viscosity compared to a linear polymer of the same molecular weight. rsc.org

Thermal Behavior and Transitions of Polymers

The thermal properties of a polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ), dictate its application range and processing conditions. These are typically measured using Differential Scanning Calorimetry (DSC).

For copolymers containing MDO, the thermal properties are highly dependent on the comonomer and the copolymer composition. In copolymers of MDO and N-phenyl maleimide (B117702), DSC and Thermogravimetric Analysis (TGA) were used to demonstrate high thermal stability and glass transition temperatures. researchgate.net The T₉ of copolymers of MDO and vinyl acetate was found to increase as the amount of vinyl acetate in the polymer increased. rsc.org For copolymers of MDO and glycidyl (B131873) methacrylate (B99206), DSC showed that the monomer feed ratio greatly influenced the final polymer's properties, allowing for tunable mechanical characteristics. nih.gov The branching present in poly(MDO) homopolymers can also affect thermal properties by reducing the polymer's ability to crystallize, which in turn lowers the melting temperature and degree of crystallinity. rsc.orgrsc.org

Table 3: Illustrative Thermal Properties of MDO-based Copolymers Note: This data is for copolymers of 2-Methylene-1,3-dioxepane (MDO).

| Copolymer System (MDO mol%) | Glass Transition Temp. (T₉, °C) | Source |

|---|---|---|

| poly(MDO-co-NPM) (50%) | 114 | researchgate.net |

| poly(MDO-co-VAc) (14.2%) | 22.8 | rsc.org |

| poly(MDO-co-VAc) (27.3%) | 10.5 | rsc.org |

| poly(MDO-co-GMA) (25%) | -27 | nih.gov |

| poly(MDO-co-GMA) (50%) | -38 | nih.gov |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) and Melting Point (T_m) Analysis of Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the transition temperatures of a polymer, such as the glass transition temperature (T_g) and the melting point (T_m). The T_g is the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The T_m is the temperature at which a crystalline or semi-crystalline polymer transitions to an amorphous, liquid state.

Currently, there is a notable lack of specific, publicly available research data detailing the glass transition temperature and melting point of homopolymers derived from this compound. A thorough search of scientific literature and polymer databases did not yield explicit T_g or T_m values for this particular polymer.

For illustrative purposes, a generic data table format for presenting such findings is provided below. Once research data becomes available, it can be populated accordingly.

| Polymer Sample | Glass Transition Temperature (T_g) (°C) | Melting Point (T_m) (°C) |

| Poly(this compound) - Sample A | Data not available | Data not available |

| Poly(this compound) - Sample B | Data not available | Data not available |

Thermogravimetric Analysis (TGA) for Polymer Degradation Temperature and Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition characteristics of polymers. Key parameters obtained from TGA include the onset temperature of decomposition and the temperature of maximum degradation rate, which together provide a profile of the polymer's thermal stability.

Similar to the DSC data, specific experimental results from the thermogravimetric analysis of poly(this compound) are not readily found in the current body of scientific literature. The thermal degradation profile, including the temperatures at which weight loss begins and proceeds most rapidly, has not been documented for this polymer.

Below is a representative table for organizing TGA data. This table can be completed when experimental findings on the thermal stability of poly(this compound) are published.

| Polymer Sample | Onset Degradation Temperature (°C) | Temperature of Maximum Degradation Rate (°C) | Residual Weight at 600°C (%) |

| Poly(this compound) - Sample A | Data not available | Data not available | Data not available |

| Poly(this compound) - Sample B | Data not available | Data not available | Data not available |

Degradation and Environmental Aspects of Polymers Derived from 2 Ethenyl 1,4 Dioxepane

Hydrolytic Degradation Studies of Resulting Polyesters

Hydrolytic degradation is a primary mechanism for the breakdown of polyesters, involving the cleavage of ester bonds by water. This process is influenced by several external and internal factors.

The rate of hydrolytic degradation of aliphatic polyesters is significantly dependent on both pH and temperature. Generally, hydrolysis can be catalyzed by both acidic and basic conditions. In a basic environment (pH > 7), hydroxide (B78521) ions directly attack the carbonyl carbon of the ester group, leading to rapid chain scission. nih.gov In an acidic environment (pH < 7), the carbonyl oxygen is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. nih.gov Neutral pH conditions typically result in the slowest hydrolysis rates.

Temperature plays a crucial role by providing the necessary activation energy for the hydrolysis reaction. An increase in temperature generally accelerates the degradation rate, as it increases the mobility of polymer chains and the kinetic energy of water molecules. For many polyesters, the degradation rate increases exponentially with temperature. It is also important to consider the glass transition temperature (Tg) of the polymer; degradation is typically faster above the Tg where the polymer chains are more mobile and accessible to water. rsc.org

Table 1: General Influence of pH and Temperature on Polyester (B1180765) Hydrolysis

| Factor | Condition | Expected Effect on Hydrolysis Rate |

|---|---|---|

| pH | Acidic (pH < 7) | Catalyzed, faster than neutral |

| Neutral (pH = 7) | Slowest rate | |

| Basic (pH > 7) | Catalyzed, typically fastest rate | |

| Temperature | Below Tg | Slow |

| Above Tg | Significantly faster |

This table represents generalized trends for aliphatic polyesters and is not based on specific data for poly(2-ethenyl-1,4-dioxepane).

The hydrolytic degradation of a linear polyester proceeds through the random scission of ester linkages along the polymer backbone. This process reduces the polymer's molecular weight over time. The primary degradation products are expected to be shorter-chain oligomers and, eventually, the constituent monomers or their hydroxyl acid form. For a polymer derived from this compound via radical ring-opening polymerization, the resulting polyester would contain repeating units with a primary ester linkage. Hydrolysis would cleave these bonds, ultimately aiming to regenerate a derivative of the original monomer, likely a hydroxy acid.

The degradation can occur via two main erosion patterns:

Surface Erosion: Degradation is confined to the surface of the polymer matrix. This occurs when the rate of hydrolysis is faster than the rate of water diffusion into the bulk of the material.

Bulk Erosion: Water penetrates the entire polymer matrix, and degradation occurs throughout the material simultaneously. This is common for many amorphous aliphatic polyesters.

The acidic by-products of polyester degradation can also have an "autocatalytic" effect, where the localized decrease in pH within the polymer matrix accelerates further hydrolysis. nih.gov

Enzymatic Degradation of Polymers

Enzymatic degradation is a key process for the biodegradation of polyesters in biological environments. It involves enzymes, typically hydrolases, that catalyze the cleavage of ester bonds.

Lipases and esterases are the most common enzymes responsible for polyester degradation. sci-hub.seresearchgate.net These enzymes recognize and bind to the ester bonds in the polymer chain, facilitating their hydrolysis. The enzymatic degradation process is a heterogeneous reaction that occurs at the surface of the polymer and involves several steps:

Adsorption of the enzyme onto the polymer surface.

Formation of an enzyme-substrate complex.

Catalytic cleavage of the ester bond.

Diffusion of the soluble degradation products away from the surface. nih.gov

Commonly studied enzymes for polyester degradation include lipases from Pseudomonas species, Rhizopus delemar, and Candida sp. (e.g., Novozym 435), as well as cutinases. sci-hub.seacs.org The effectiveness of these enzymes depends heavily on the specific polymer structure.

The susceptibility of a polyester to enzymatic attack is governed by several structural and physical properties of the polymer:

Crystallinity: Enzymes preferentially attack the amorphous regions of a polymer, as the chains are less densely packed and more accessible. Higher crystallinity generally leads to a lower degradation rate. nih.gov

Hydrophobicity/Hydrophilicity: The surface chemistry of the polymer affects the ability of the enzyme to adsorb. A balance is required, as the polymer must be hydrophobic enough for the lipase (B570770) (which acts at water-insoluble interfaces) to bind, but also accessible to water for the hydrolysis to occur.

Chain Flexibility: Polymers with more flexible chains (lower Tg) are generally degraded faster because the polymer chains can more easily fit into the active site of the enzyme. sci-hub.se

Side Groups: The presence, size, and polarity of side groups near the ester linkage can cause steric hindrance, preventing the enzyme from accessing the bond and thus reducing the degradation rate. rsc.org

Table 2: Factors Influencing Enzymatic Degradation of Polyesters

| Polymer Property | High Susceptibility | Low Susceptibility |

|---|---|---|

| Crystallinity | Low (Amorphous) | High (Crystalline) |

| Molecular Weight | Lower | Higher |

| Chain Flexibility | High (Low Tg) | Low (High Tg) |

| Steric Hindrance | Low (No bulky side groups) | High (Bulky side groups) |

This table represents generalized correlations for aliphatic polyesters and is not based on specific data for poly(this compound).

Strategies for Enhancing or Modulating Degradation Profiles

Other strategies include:

Control of Molecular Weight: Lower molecular weight polymers generally degrade faster due to a higher concentration of chain ends.

Processing Conditions: The way a polymer is processed can affect its morphology (e.g., crystallinity and orientation), which in turn influences its degradation behavior.

These strategies allow for the design of degradable materials with predictable service lifetimes, which is crucial for applications ranging from biomedical devices to environmentally friendly packaging.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules like 2-Ethenyl-1,4-dioxepane and the mechanisms of their reactions. These computational methods allow for the detailed investigation of molecular structures, energies, and electronic properties, providing insights that can be difficult to obtain through experimental means alone.

Investigation of Ring Strain and Energetics of Ring-Opening

The seven-membered ring of this compound possesses a degree of ring strain, which is a key driving force for its ring-opening polymerization. Quantum chemical calculations can quantify this strain energy. The polymerization of cyclic monomers is often driven by the release of this ring strain. For seven- and eight-membered lactones and lactams, the ring strain is a significant contributor to the enthalpy of polymerization, even if it is only around 6 kJ mol⁻¹.

The energetics of the ring-opening process can be modeled to predict the thermodynamic feasibility of polymerization. These calculations typically involve determining the enthalpy change (ΔH) for the conversion of the cyclic monomer to a linear polymer chain. A negative enthalpy of polymerization indicates an energetically favorable process.

Elucidation of Reaction Pathways and Transition States for Polymerization

Quantum chemical calculations are instrumental in mapping out the potential energy surface for the polymerization of this compound. This allows for the identification of the most likely reaction pathways and the characterization of the transition states involved. For radical ring-opening polymerization, the mechanism involves the addition of a radical to the exocyclic double bond, leading to the formation of an ester and a propagating radical.

By calculating the activation energies associated with different mechanistic steps, researchers can predict the kinetics of the polymerization and understand how factors such as catalysts or initiators influence the reaction rate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of polymeric systems derived from this compound over time. These simulations model the interactions between atoms and molecules, allowing for the prediction of macroscopic properties from the underlying molecular motions.

Understanding Intermolecular Interactions in Polymer Systems

The bulk properties of a polymer are heavily influenced by the intermolecular interactions between polymer chains. MD simulations can be used to calculate radial distribution functions, which provide insight into the packing of polymer chains and the distances between different atomic groups. These simulations can also help in understanding the cohesive energy density of the polymer, which is related to its solubility and mechanical properties. For instance, detailed atomistic molecular dynamics simulations have been used to study the structure and phase behavior of polymer melts by means of radial distribution functions.

Modeling of Polymerization Kinetics and Thermodynamics

Kinetic and thermodynamic modeling provides a quantitative framework for describing the polymerization of this compound. These models are essential for optimizing reaction conditions and controlling the properties of the resulting polymer.

The kinetics of ring-opening polymerizations are often modeled as first-order with respect to the monomer concentration. Mathematical models can be developed to describe the polymerization rate, molecular weight development, and the distribution of monomer units in copolymers. Such models can be fitted to experimental data to estimate key kinetic parameters, such as rate constants for propagation and termination.

Thermodynamic models can be used to predict the equilibrium monomer concentration and the ceiling temperature of the polymerization. The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization, and no net polymer formation occurs. The enthalpy and entropy of polymerization are key parameters in these models.

Advanced Materials Applications of 2 Ethenyl 1,4 Dioxepane Derived Polymers

Biodegradable and Biocompatible Polymer Development

The key feature of polymers derived from 2-ethenyl-1,4-dioxepane is the introduction of ester groups into the polymer backbone during radical ring-opening polymerization. These ester linkages are susceptible to hydrolysis, rendering the resulting polymers biodegradable. This contrasts with conventional vinyl polymers, which have highly stable carbon-carbon backbones. By copolymerizing cyclic ketene (B1206846) acetals like MDO with various vinyl monomers, it is possible to create materials that combine the properties of traditional plastics with the desired feature of environmental or biological degradability.

Design of Polymers with Tunable Degradation Rates

A significant advantage of using this compound or MDO in polymer synthesis is the ability to control the degradation rate of the final material. The rate of hydrolysis of the backbone ester groups can be precisely tuned by adjusting the copolymer composition.

Comonomer Ratio: The degradation kinetics are directly dependent on the ratio of the cyclic ketene acetal (B89532) to the comonomers. By increasing the proportion of the dioxepane monomer, more ester linkages are incorporated into the backbone, generally leading to a faster degradation rate. Conversely, a lower proportion results in a more stable polymer. For instance, copolymers of MDO and vinyl acetate (B1210297) can be readily degraded in both acidic and alkaline solutions, with the degradation rate influenced by the MDO content.

Hydrophobicity: The hydrophobicity of the comonomers also plays a crucial role. Incorporating more hydrophobic monomers can shield the ester linkages from water, slowing down the hydrolysis process. Conversely, using more polar or hydrophilic comonomers can accelerate degradation.

pH Sensitivity: Degradation can be made pH-sensitive. For example, hydrogels synthesized from MDO and N,N-dimethylacrylamide have been shown to degrade under alkaline conditions (pH 11.3), breaking down into water-soluble oligomers. This allows for the design of materials that are stable at physiological pH but degrade in specific environments.

| Parameter | Method of Control | Effect on Degradation Rate |

| Ester Linkage Density | Varying the feed ratio of this compound/MDO during copolymerization. | Higher MDO content leads to a higher density of ester groups, increasing the rate of hydrolysis. |

| Polymer Hydrophilicity | Selection of comonomers with different polarities (e.g., hydrophilic vs. hydrophobic). | Increased hydrophilicity of the polymer film accelerates water penetration and subsequent degradation. |

| Environmental pH | Exposure to acidic or alkaline conditions. | Copolymers can be designed to degrade faster in specific pH environments, such as alkaline conditions. |

Potential in Sustainable Packaging Materials and Coatings

The tunable biodegradability of polymers derived from this compound makes them promising candidates for developing sustainable alternatives to conventional, non-degradable plastics used in packaging and coatings. The goal is to create materials that offer the necessary performance and durability during their service life but break down into harmless components upon disposal, helping to reduce plastic waste.

In the context of sustainable packaging, these polymers could be used to produce films and containers with controlled lifespans. For example, packaging for dry and dehydrated foods often requires high moisture and oxygen barrier properties. Copolymers of MDO could be designed to meet these requirements while also being fully biodegradable and compostable.

As biomedical coatings, these materials are valuable because they can be designed to degrade after their intended use. This is particularly relevant for applications like drug-eluting stent coatings or temporary implant surface modifications, where a permanent polymer coating is undesirable. The ability to create backbone-degradable polymers through methods like chemical vapor deposition (CVD) copolymerization of cyclic ketene acetals allows for the formation of thin, functional, and degradable coatings on a variety of substrates.

Specialty Polymers with Integrated Functionality

Beyond biodegradability, the copolymerization of this compound allows for the integration of specific chemical functionalities into the polymer structure. This leads to the creation of specialty polymers with advanced capabilities, such as the ability to undergo further chemical modification or respond to external stimuli.

Incorporation of Reactive Pendant Groups for Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for creating functional materials by chemically altering a pre-existing polymer. By copolymerizing this compound with monomers that contain reactive pendant groups, it is possible to synthesize a degradable polymer backbone that can be further functionalized.

For example, functional terpolymers have been synthesized using MDO, poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). The pyridyldisulfide groups serve as reactive handles for attaching other molecules, such as drugs, through stable but cleavable bonds. This approach combines the degradability conferred by MDO with the ability to create precisely functionalized materials for applications like drug delivery. The modification of functional groups attached to the polymer can drastically alter the material's properties, such as changing an electron-donating group to an electron-withdrawing one through oxidation.

Synthesis of Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials can change their properties in response to changes in their environment, such as temperature, pH, or light. Polymers derived from this compound can be designed to exhibit these behaviors, often in combination with their inherent biodegradability.

Thermoresponsive Polymers: Copolymers of MDO and N,N-dimethylacrylamide have been prepared that exhibit lower critical solution temperature (LCST) behavior. Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. Hydrogels made from these copolymers show a temperature-dependent swelling and shrinking behavior, which is useful for applications like smart drug delivery carriers and cell culture scaffolds.

pH-Responsive Polymers: The same MDO-based functional terpolymers mentioned previously can be designed for pH-responsive behavior. For instance, a drug can be attached to the polymer via a hydrazone bond, which is stable at neutral physiological pH (7.4) but cleaves under the more acidic conditions found within cancer cells (pH ~5.0-5.5). This allows for the targeted release of the therapeutic agent specifically at the desired site of action.

| Stimulus | Monomer Combination Example | Resulting Behavior | Potential Application |

| Temperature | 2-methylene-1,3-dioxepane (B1205776) (MDO) and N,N-dimethylacrylamide | Exhibits LCST; hydrogels show temperature-dependent swelling/shrinking. | Smart drug delivery, cell culture scaffolds. |

| pH | MDO, PEGMA, and PDSMA with a drug attached via a hydrazone bond. | Faster drug release at acidic pH (5.5) compared to neutral pH (7.4). | Targeted intracellular drug delivery for cancer therapy. |

Structure-Property Relationships for Tailored Applications

The ultimate performance of polymers derived from this compound is dictated by the relationship between their molecular structure and their macroscopic properties. By carefully selecting comonomers and controlling the polymerization conditions, materials can be tailored for specific applications.

The copolymerization of MDO with N-phenyl maleimide (B117702) (NPM), for example, can yield copolymers with high thermal stability and high glass transition temperatures (Tg). The properties of the resulting polymer are highly dependent on the reaction conditions. Polymerization at higher temperatures (e.g., 120°C) and with higher feed ratios of MDO favors the ring-opening mechanism, resulting in the desired degradable ester units in the backbone.

Similarly, in the copolymerization of MDO with vinyl acetate (VAc), the glass transition temperature of the copolymer can be systematically varied by changing the feed ratio of the two monomers. The Tg increases gradually as the amount of VAc in the copolymer increases, allowing for control over the material's thermomechanical properties. These examples demonstrate how fundamental control over the polymer structure enables the rational design of advanced, degradable materials for highly specific and demanding applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

The viability of 2-Ethenyl-1,4-dioxepane as a building block for next-generation materials is intrinsically linked to its synthesis. Current multi-step synthetic pathways can be inefficient and may not align with the principles of green chemistry. Future research must prioritize the development of more sustainable and atom-economical routes.

Key areas for exploration include:

Enzymatic and Bio-catalytic Methods: Leveraging enzymes to catalyze the formation of the dioxepane ring could offer high selectivity under mild conditions, reducing energy consumption and the need for harsh reagents or protecting groups.

Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters such as temperature and stoichiometry, potentially increasing yield, improving safety, and allowing for easier scale-up compared to traditional batch processes.